2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
Overview
Description
2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound that features a triazole ring, a carbazole moiety, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the carbazole moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring and the carbazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole or carbazole rings.
Scientific Research Applications
2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used in studies investigating the mechanisms of action of triazole and carbazole derivatives.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone involves its interaction with various molecular targets. The triazole ring is known to inhibit enzymes involved in sterol synthesis, while the carbazole moiety can intercalate with DNA, disrupting cellular processes. These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring and has similar antimicrobial properties.
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide: Another triazole derivative with potential medicinal applications.
Uniqueness
2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is unique due to its combination of a triazole ring and a carbazole moiety, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a multifunctional compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-27-22(15-7-6-8-16(24)13-15)25-26-23(27)30-14-21(29)28-19-11-4-2-9-17(19)18-10-3-5-12-20(18)28/h2,4,6-9,11,13H,3,5,10,12,14,24H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAYUYYUKJEIBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42)C5=CC(=CC=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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